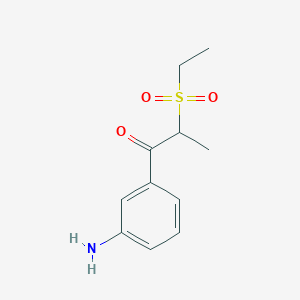
1-(3-Aminophenyl)-2-(ethylsulfonyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminophenyl)-2-(ethylsulfonyl)propan-1-one is an organic compound with a complex structure that includes an aminophenyl group, an ethylsulfonyl group, and a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminophenyl)-2-(ethylsulfonyl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 3-nitroacetophenone, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonylation: The resulting 3-aminophenylpropan-1-one is then subjected to sulfonylation using ethylsulfonyl chloride in the presence of a base like pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminophenyl)-2-(ethylsulfonyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-Aminophenyl)-2-(ethylsulfonyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Aminophenyl)-2-(ethylsulfonyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminophenyl)propan-1-one: Lacks the ethylsulfonyl group, making it less versatile in certain reactions.
2-(Ethylsulfonyl)propan-1-one: Lacks the aminophenyl group, limiting its biological activity.
Uniqueness
1-(3-Aminophenyl)-2-(ethylsulfonyl)propan-1-one is unique due to the presence of both the aminophenyl and ethylsulfonyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to similar compounds.
Biological Activity
1-(3-Aminophenyl)-2-(ethylsulfonyl)propan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an aminophenyl group and an ethylsulfonyl moiety. This compound is characterized by the molecular formula C12H15N1O2S1 and a molecular weight of approximately 239.32 g/mol. Its potential applications in drug development stem from its biological activity, particularly in enzyme inhibition and receptor modulation.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the reaction of 3-aminophenol with ethylsulfonyl chloride under basic conditions. This reaction pathway highlights the compound's potential for various modifications, which can enhance its biological properties.
Preliminary studies suggest that compounds structurally similar to this compound may inhibit specific enzymes or receptors involved in disease processes. The biological activity can be attributed to the following mechanisms:
- Enzyme Inhibition : Compounds with similar scaffolds have been shown to inhibit various enzymes linked to inflammatory pathways.
- Receptor Modulation : Interaction studies indicate a potential binding affinity for receptors involved in pain and inflammation.
Case Studies
- Anticancer Activity : In a study examining chalcone derivatives, it was found that structural modifications could lead to enhanced cytotoxicity against breast cancer cells while maintaining low toxicity in normal cells . The incorporation of the ethylsulfonyl group into similar compounds has shown promise in increasing anticancer efficacy.
- Anti-inflammatory Effects : Research indicates that compounds with sulfonamide functionalities exhibit significant anti-inflammatory effects by modulating cytokine release and inhibiting pyroptosis in macrophages . This suggests that this compound may share similar properties.
Data Tables
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Properties
Molecular Formula |
C11H15NO3S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
1-(3-aminophenyl)-2-ethylsulfonylpropan-1-one |
InChI |
InChI=1S/C11H15NO3S/c1-3-16(14,15)8(2)11(13)9-5-4-6-10(12)7-9/h4-8H,3,12H2,1-2H3 |
InChI Key |
UKLORXROYRXPNV-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C(C)C(=O)C1=CC(=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















